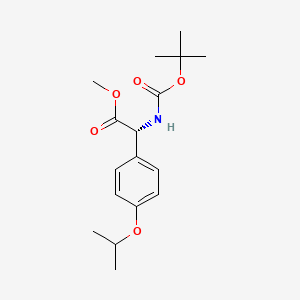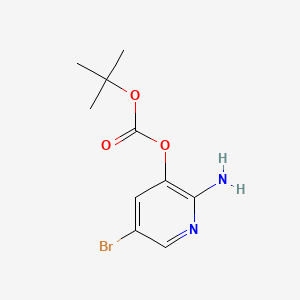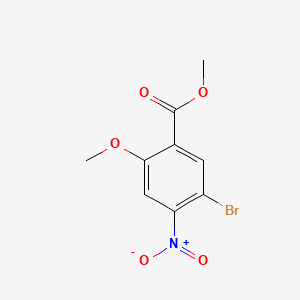
Methyl 5-bromo-2-methoxy-4-nitrobenzoate
Overview
Description
Methyl 5-bromo-2-methoxy-4-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO5. It is a derivative of benzoic acid, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis typically begins with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the 4-position.
Esterification: Finally, the carboxylic acid group is esterified using methanol (CH3OH) and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 5-bromo-2-methoxy-4-nitrobenzoate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 5-bromo-2-methoxy-4-nitrobenzoate can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methoxy group.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 5-bromo-2-methoxy-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry:
Material Science: It is used in the synthesis of polymers and advanced materials due to its functional groups that can participate in polymerization reactions.
Mechanism of Action
The specific mechanism of action for methyl 5-bromo-2-methoxy-4-nitrobenzoate depends on its application. In drug development, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Lacks the nitro group, making it less reactive in certain chemical transformations.
Methyl 4-bromo-2-methoxybenzoate: The position of the bromine and methoxy groups is different, affecting its reactivity and applications.
Methyl 3-methoxy-4-nitrobenzoate:
Uniqueness: Methyl 5-bromo-2-methoxy-4-nitrobenzoate is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, providing a versatile platform for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
methyl 5-bromo-2-methoxy-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-15-8-4-7(11(13)14)6(10)3-5(8)9(12)16-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCUSOBHOKLSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)azetidine-1-carboxylate](/img/structure/B8207814.png)
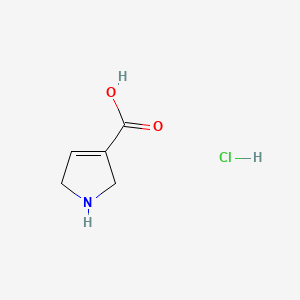

![benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate](/img/structure/B8207833.png)

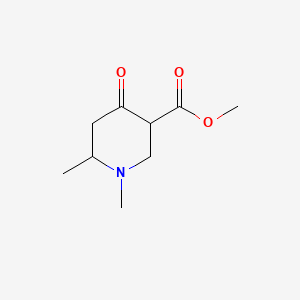
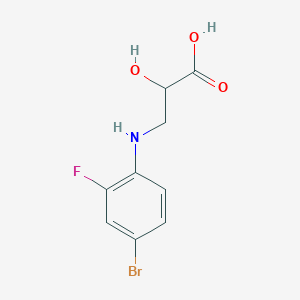

![Ethyl 2-{[2-nitro-5-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B8207868.png)

![tert-butyl N-[[(2R)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B8207897.png)
